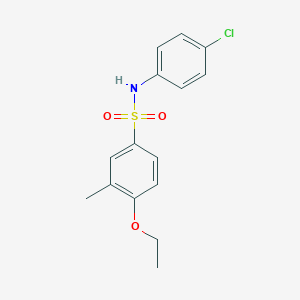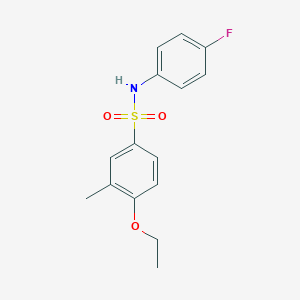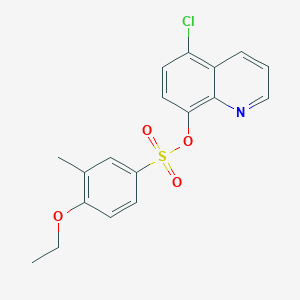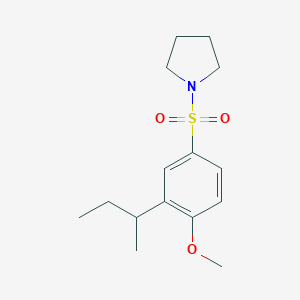
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide, also known as CEFA, is a sulfonamide-based compound that has been extensively studied for its potential use in the field of medicinal chemistry. CEFA has been found to possess a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide may exert its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess a wide range of biochemical and physiological effects. In cancer cells, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. In inflammatory cells, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess antibacterial activity against various gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is its wide range of pharmacological properties, which makes it a potential candidate for the treatment of various diseases. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide. One area of interest is the development of novel analogs of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide that possess improved pharmacological properties such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide and to identify potential molecular targets for its pharmacological effects. Finally, clinical trials are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide in humans.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3-ethoxy-4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. In cancer research, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess antibacterial activity against various gram-positive and gram-negative bacteria, making it a potential candidate for the treatment of bacterial infections.
Eigenschaften
Produktname |
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C15H15ClFNO3S |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H15ClFNO3S/c1-3-21-15-9-12(6-7-13(15)17)22(19,20)18-14-8-11(16)5-4-10(14)2/h4-9,18H,3H2,1-2H3 |
InChI-Schlüssel |
XLVPHDPDFUSITR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)F |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)



![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)



